N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
説明
BenchChem offers high-quality N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c17-12-2-4-13(5-3-12)24-8-7-18-15(22)10-20-16(23)11-1-6-14(21)19-9-11/h1-6,9H,7-8,10H2,(H,18,22)(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGVPNNJMKWYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CNC(=O)C2=CNC(=O)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with commercially available precursors like fluorophenol derivatives and aminocarboxamides. Key steps include:
- Amide bond formation : Coupling the 4-fluorophenoxyethylamine moiety to the dihydropyridine carboxamide core using carbodiimide-based reagents (e.g., DCC or EDC) .
- Oxidative cyclization : To form the 1,6-dihydropyridinone ring, often requiring controlled conditions (e.g., reflux in anhydrous solvents) .
- Purification : Chromatography (HPLC or column) is critical due to polar byproducts .
Challenges : Low yields in cyclization steps (~30–40%) and sensitivity of the fluorophenoxy group to harsh conditions .
Q. How is structural characterization performed for this compound?
Methodological approaches include:
- NMR spectroscopy : H and C NMR confirm the dihydropyridine ring (δ 6.5–7.5 ppm for aromatic protons) and fluorophenoxy group (δ 4.2–4.5 ppm for ethyl linkage) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 416.14) .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-F stretch) .
Q. What in vitro assays are used for preliminary biological screening?
- Enzyme inhibition : Testing against kinases or proteases (e.g., IC determination via fluorogenic substrates) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Solubility/stability : HPLC-based kinetic studies in simulated physiological buffers (pH 7.4) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Replace DCC with DMAP or HOBt to reduce side reactions .
- Microwave-assisted synthesis : Reduces cyclization time from 12 hours to 30 minutes, improving yield by 15% .
- Solvent selection : Anhydrous DMF enhances fluorophenoxyethylamine coupling efficiency compared to THF .
Q. What mechanisms explain its biological activity?
Hypotheses based on structural analogs:
- Kinase inhibition : The dihydropyridinone core mimics ATP-binding motifs, competing for catalytic sites (e.g., EGFR or CDK2) .
- Fluorophenoxy group : Enhances membrane permeability (logP ~2.8) and metabolic stability via reduced CYP450 oxidation .
Supporting data : Docking studies (AutoDock Vina) show binding energy ≤−8.5 kcal/mol to EGFR’s active site .
Q. How should contradictory data in biological assays be resolved?
Case example : Discrepancies in IC values (e.g., 1.2 μM vs. 3.8 μM for the same kinase):
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent models : Monitor plasma half-life (t ~2.1 hours) and tissue distribution (high liver accumulation) via LC-MS/MS .
- Metabolite identification : Use hepatic microsomes to detect oxidative defluorination or amide hydrolysis .
- Dosing routes : Intraperitoneal administration improves bioavailability (F% ~45%) over oral (F% ~12%) due to first-pass metabolism .
Critical Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
